

Application Note: NMR Characterization of (Biphenyl-4-yloxy)acetic acid

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Compound of Interest

Compound Name: (Biphenyl-4-yloxy)acetic acid

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Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of synthesized **(Biphenyl-4-yloxy)acetic acid**. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a comprehensive experimental protocol for sample preparation and NMR data acquisition, a summary of expected ^1H and ^{13}C NMR data in a tabular format, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction

(Biphenyl-4-yloxy)acetic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds and functional materials. Accurate structural elucidation and purity assessment are critical following synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This note details the expected NMR spectral data and the methodology to obtain it.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ^1H and ^{13}C NMR data for **(Biphenyl-4-yloxy)acetic acid**. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data for **(Biphenyl-4-yloxy)acetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 12.0	broad singlet	1H	-COOH
~7.55	doublet	2H	Ar-H
~7.50	doublet	2H	Ar-H
~7.40	triplet	2H	Ar-H
~7.30	triplet	1H	Ar-H
~7.00	doublet	2H	Ar-H
~4.70	singlet	2H	-O-CH ₂ -

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The exact chemical shift of the carboxylic acid proton can vary depending on the concentration and solvent.

Table 2: Predicted ^{13}C NMR Spectral Data for **(Biphenyl-4-yloxy)acetic acid**

Chemical Shift (δ) ppm	Assignment
~172.0	-COOH
~157.0	Ar-C (C-O)
~140.5	Ar-C
~134.0	Ar-C
~129.0	Ar-CH
~128.5	Ar-CH
~127.0	Ar-CH
~126.5	Ar-CH
~115.5	Ar-CH
~65.0	-O-CH ₂ -

Experimental Protocols

A detailed methodology for the NMR characterization of **(Biphenyl-4-yloxy)acetic acid** is provided below.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the synthesized **(Biphenyl-4-yloxy)acetic acid** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this type of compound.[\[1\]](#) The choice of solvent can affect the chemical shifts.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[\[1\]](#)
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

- **Transfer:** Using a Pasteur pipette with a cotton wool plug, transfer the solution to a 5 mm NMR tube.^[1] This filtration step helps to remove any particulate matter that could degrade the quality of the NMR spectrum.^[1]
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

- **Instrument:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be collected to ensure a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire the ¹³C NMR spectrum using proton decoupling.
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
 - Employ a sufficient relaxation delay to ensure accurate integration if quantitative analysis is required.

Data Processing

- **Fourier Transform:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- **Phasing and Baseline Correction:** Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration.
- **Referencing:** Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

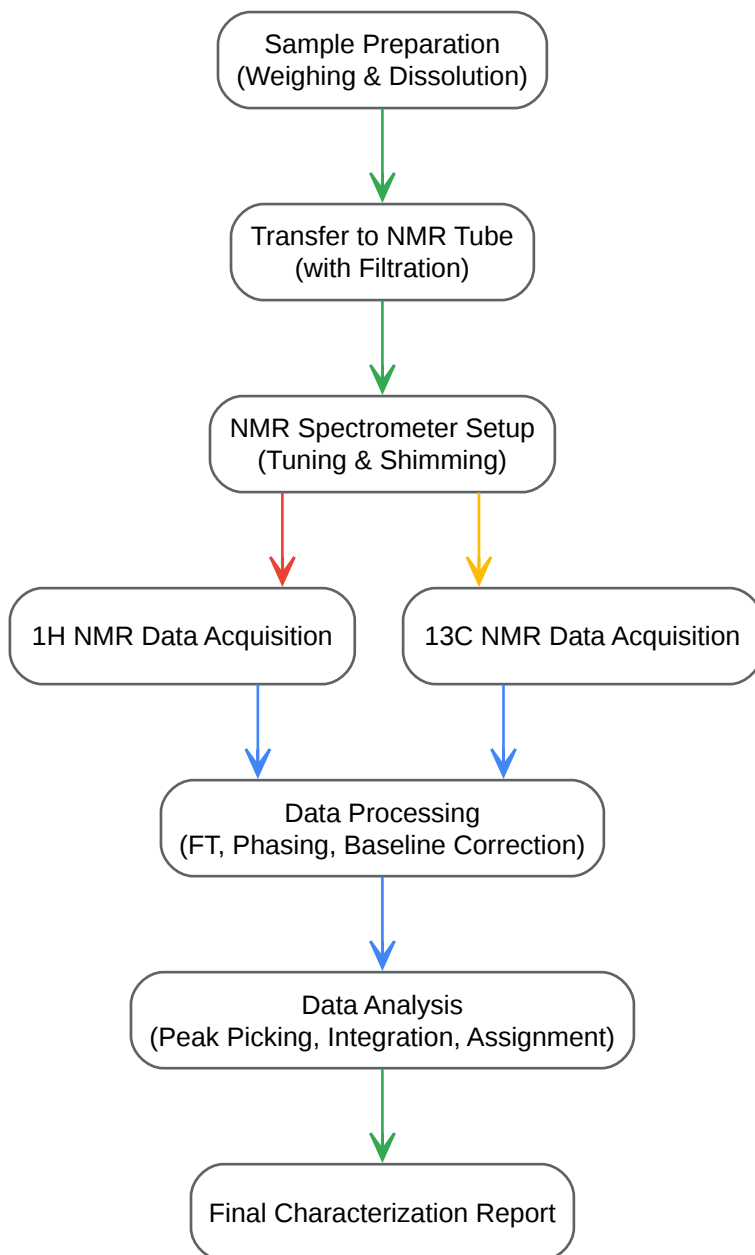
- **Peak Picking and Integration:** Identify all significant peaks and integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.
- **Data Analysis:** Assign the observed signals to the corresponding protons and carbons in the **(Biphenyl-4-yloxy)acetic acid** molecule based on their chemical shifts, multiplicities, and integration values.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR characterization of **(Biphenyl-4-yloxy)acetic acid**.

Caption: Molecular structure of **(Biphenyl-4-yloxy)acetic acid**.

NMR Characterization Workflow



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Caption: Experimental workflow for NMR characterization.

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References

- 1. rsc.org [rsc.org]
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